molecular formula C19H16N2O4S B6496660 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide CAS No. 955843-20-6

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide

Cat. No.: B6496660
CAS No.: 955843-20-6
M. Wt: 368.4 g/mol
InChI Key: ICYXYVITZMMDRG-UHFFFAOYSA-N
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Description

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide is a heterocyclic compound featuring a fused chromene-thiazole core linked to a 2,5-dimethoxybenzamide moiety. Its structure combines a bicyclic chromeno[4,3-d]thiazole system, which confers rigidity and π-conjugation, with a benzamide group modified by electron-donating methoxy substituents. These substituents likely enhance solubility and influence electronic interactions in biological or material applications .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-7-8-14(24-2)13(9-11)18(22)21-19-20-17-12-5-3-4-6-15(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYXYVITZMMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the cyclization of chromone derivatives with thiazole precursors under acidic or basic conditions[_{{{CITATION{{{_3{An efficient synthesis of novel 11H-chromeno[3',2':3,4]pyrrolo-2,1-b .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_4{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a .... The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like green chemistry principles are often employed to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{4{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a ...[{{{CITATION{{{_2{Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine ...](https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1366695/full). These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It may serve as a lead compound for developing new drugs.

Medicine: The medical applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s benzamide group is substituted with 2,5-dimethoxy groups, distinguishing it from analogs with alternative substituents. Key comparisons include:

Compound Name Benzamide Substituents Core Structure Key Properties/Activities Reference
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyano-benzamide 4-cyano Chromeno-thiazole Improved solubility due to polar cyano group
Compound 5c (Molecules, 2015) 4-methoxyphenyl, phenylimino Coumarin-thiazole hybrid IR: C=O (1717 cm⁻¹), C=N (1603 cm⁻¹; antimicrobial activity inferred)
Compound 5d (Molecules, 2015) 4-chlorophenyl, phenylimino Coumarin-thiazole hybrid IR: C=O (1719 cm⁻¹), C=N (1597 cm⁻¹; higher lipophilicity due to Cl)
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... () 4-methoxyphenyl Thiazole-hydrazine Cardioprotective activity surpassing Levocarnitine
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-difluoro Thiazole Crystal packing stabilized by H-bonds; potential enzyme inhibition

Key Observations :

  • Methoxy vs. Halogen Substituents : The 2,5-dimethoxy groups in the target compound likely increase electron density and solubility compared to chloro or fluoro analogs, which may enhance membrane permeability but reduce metabolic stability .

Spectral and Physical Properties

  • IR Spectroscopy: The target compound’s C=O stretch (amide I band) is expected near 1715–1720 cm⁻¹, consistent with analogs like 5c (1717 cm⁻¹) and 5d (1719 cm⁻¹). The absence of nitro or cyano groups distinguishes it from compounds like nitazoxanide derivatives .
  • NMR Data : The methoxy protons in the target compound would resonate near δ 3.7–3.8 ppm (similar to 5c’s OCH₃ at δ 3.79), while aromatic protons in the chromene-thiazole system may appear as multiplet signals between δ 6.8–7.5 ppm .

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